molecular formula C21H34N6O4S B12348257 5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one

5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B12348257
M. Wt: 466.6 g/mol
InChI Key: KJBYKEGFGSUDIX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one involves several steps :

    Starting Material: The process begins with 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

    Reaction with Hydrogen Chloride: This compound is reacted with hydrogen chloride in isopropanol to form 1-methyl-4-amino-3-n-propylpyrazole-5-carboxamide hydrochloride.

    Reaction with 2-Ethoxybenzoic Acid: The hydrochloride is then reacted with 2-ethoxybenzoic acid in the presence of phosphorous oxychloride and dimethylformamide to yield 4-(2-ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide.

    Cyclization: This intermediate undergoes cyclization with anhydrous 2-ethoxyethanol in the presence of sodium hydroxide and tetrabutylammonium bromide to form 5-[2-ethoxyphenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

    Final Reaction: The final step involves reacting this compound with 4-methylpiperazin-1-sulfamoyl chloride hydrochloride in the presence of anhydrous aluminium chloride to produce the target compound.

Chemical Reactions Analysis

5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions :

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminium hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications :

Comparison with Similar Compounds

This compound is similar to other sildenafil analogs and impurities :

    Sildenafil: The parent compound, used for treating erectile dysfunction and pulmonary hypertension.

    Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.

    Tadalafil: A longer-acting PDE5 inhibitor used for similar indications.

    Isobutyl Sildenafil: A closely related compound with slight structural differences

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and duration of action.

Properties

Molecular Formula

C21H34N6O4S

Molecular Weight

466.6 g/mol

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C21H34N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13,16,18-20,22,24-25H,4-6,9-12H2,1-3H3,(H,23,28)

InChI Key

KJBYKEGFGSUDIX-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)NN1

Origin of Product

United States

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